(1-Amino-2-adamantyl)methanol;hydrochloride
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Overview
Description
(1-Amino-2-adamantyl)methanol;hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Mechanism of Action
Target of Action
Adamantane derivatives, which (1-amino-2-adamantyl)methanol;hydrochloride is a part of, have been known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Mode of Action
The synthesis of substituted adamantanes, such as this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It is known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
Adamantane derivatives have unique structural, biological, and stimulus-responsive properties .
Action Environment
The synthesis of adamantane derivatives is often carried out under optimal conditions established to reduce the use of toxic reagents or solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-adamantyl)methanol;hydrochloride typically involves the functionalization of adamantane derivatives. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound . Another approach includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to yield the target molecule .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis starting from readily available precursors such as adamantane or 1-bromoadamantane. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2-adamantyl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1-Amino-2-adamantyl)methanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Industry: The compound is used in the production of advanced materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantanamine hydrochloride
- 1-Adamantylamine hydrochloride
- Amantadine hydrochloride
Uniqueness
(1-Amino-2-adamantyl)methanol;hydrochloride is unique due to its specific functional groups and structural features, which impart distinct chemical and biological properties. Compared to other adamantane derivatives, this compound may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1-amino-2-adamantyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c12-11-4-7-1-8(5-11)3-9(2-7)10(11)6-13;/h7-10,13H,1-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDNOYGSCITNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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